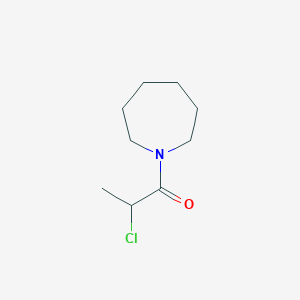

1-(2-Chloropropanoyl)azepane

描述

1-(2-Chloropropanoyl)azepane is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol It is a seven-membered heterocyclic compound containing an azepane ring substituted with a 2-chloropropanoyl group

准备方法

The synthesis of 1-(2-Chloropropanoyl)azepane typically involves the reaction of azepane with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

1-(2-Chloropropanoyl)azepane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The azepane ring can undergo oxidation to form azepinone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted azepane derivatives, while reduction reactions typically produce alcohols.

科学研究应用

Medicinal Chemistry

1-(2-Chloropropanoyl)azepane serves as a crucial precursor in the synthesis of numerous pharmacologically active compounds. Its structural features allow for modifications that enhance the efficacy and specificity of drugs targeting various diseases.

- Pharmacological Activity : This compound is instrumental in developing agents for treating conditions such as hyperlipidemia, diabetes mellitus, and neurodegenerative disorders like Alzheimer's disease. Research indicates that derivatives of azepane can modulate receptor activity, which is vital for therapeutic interventions in these diseases .

- Anticonvulsants and Antidepressants : The compound's derivatives have been synthesized to create effective anticonvulsant and antidepressant medications. These derivatives exhibit significant biological activity, making them suitable candidates for further development .

Biological Studies

The biological implications of this compound extend into protein structure research and peptide synthesis.

- β-Turn Induction : Recent studies have demonstrated that azepane-derived compounds can induce β-turn structures in peptides, which are essential for protein folding and stability. This property is being explored to understand protein-protein interactions better and develop novel therapeutic agents .

- Supramolecular Chemistry : The incorporation of azepane into peptide models facilitates the formation of supramolecular structures. These structures are significant for applications in drug delivery systems and biomaterials .

Industrial Applications

In addition to its medicinal uses, this compound is valuable in industrial applications.

- Synthesis of Specialty Chemicals : The compound is utilized in synthesizing various specialty chemicals and intermediates. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for producing complex molecules required in different industrial processes .

Development of Antidiabetic Agents

A study focused on synthesizing azepane derivatives aimed at modulating insulin sensitivity demonstrated promising results. The derivatives exhibited the potential to lower blood glucose levels significantly when tested in vitro. This research highlights the therapeutic potential of azepane compounds in managing diabetes .

Peptide-Based Drug Development

Research involving azepane-derived quaternary amino acids showed their effectiveness as β-turn inducers within peptide sequences. This study utilized NMR spectroscopy and X-ray crystallography to analyze the structural properties of peptides containing azepane residues, confirming their role in stabilizing secondary structures critical for drug design .

作用机制

The mechanism of action of 1-(2-Chloropropanoyl)azepane involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) and glutamate systems. By influencing these pathways, it can exert anticonvulsant and analgesic effects. Additionally, the compound may interact with ion channels and receptors, contributing to its overall pharmacological profile.

相似化合物的比较

1-(2-Chloropropanoyl)azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

生物活性

1-(2-Chloropropanoyl)azepane, with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of azepane with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction generates hydrochloric acid as a byproduct, which is neutralized during the process. Purification methods like distillation or chromatography are employed to isolate the final product.

Biological Activity

While the specific biological activity of this compound has not been extensively documented, related compounds exhibit various pharmacological properties. Notably, azepane derivatives are often studied for their anticonvulsant and analgesic effects. The compound is believed to interact with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate pathways, which are crucial in modulating neuronal excitability and pain perception.

The proposed mechanism of action for this compound involves:

- Modulation of Neurotransmitter Systems : By influencing GABAergic and glutamatergic pathways, it may exert anticonvulsant and analgesic effects.

- Ion Channel Interaction : The compound may also interact with various ion channels and receptors, contributing to its pharmacological profile.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other azepane derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Azepane | Parent compound without substitutions | Limited pharmacological activity |

| Azepinone | Oxidized derivative with a carbonyl group | Potentially enhanced activity |

| Benzazepine | Benzene-fused azepane | Diverse therapeutic applications |

| This compound | Contains a chloropropanoyl group | Anticonvulsant and analgesic potential |

This table illustrates that while azepane itself has limited activity, the introduction of functional groups like the chloropropanoyl moiety can enhance its biological properties.

Case Studies and Research Findings

Research into similar compounds has yielded promising results regarding their biological activities. For instance, studies have shown that certain azepane derivatives exhibit significant anticonvulsant effects in animal models. While direct studies on this compound are scarce, the existing literature suggests that it may share these beneficial properties due to its structural similarities.

Notable Findings

- Anticonvulsant Activity : Compounds structurally related to this compound have demonstrated efficacy in reducing seizure frequency in rodent models.

- Analgesic Effects : Some derivatives have been reported to alleviate pain through modulation of pain pathways in both peripheral and central nervous systems.

属性

IUPAC Name |

1-(azepan-1-yl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICYJAARJPVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557460 | |

| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115840-34-1 | |

| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。